molecular formula C4H7BF3K B2804236 Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide CAS No. 1350729-28-0

Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide

Cat. No.: B2804236
CAS No.: 1350729-28-0
M. Wt: 162
InChI Key: MLPGEOLJSZXARO-VKKIDBQXSA-N
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Description

Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is a chemical compound with the molecular formula C4H7BF3K

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide typically involves the reaction of a cyclopropylborane derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .

Scientific Research Applications

Medicinal Chemistry

Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. Its ability to introduce trifluoromethyl groups into organic molecules is significant because these groups can enhance the pharmacological properties of drugs.

Case Studies

  • Nrf2 Activation : Research indicates that compounds similar to potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation is beneficial in treating diseases like chronic obstructive pulmonary disease and pulmonary hypertension .
  • Synthesis of Anticancer Agents : The compound has been utilized in synthesizing novel anticancer agents by modifying existing frameworks to improve efficacy and reduce side effects .

Organic Synthesis

In organic synthesis, potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide serves as a versatile reagent. Its unique boron-based structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Applications

  • Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound facilitates the introduction of trifluoromethyl groups into aromatic systems, enhancing their reactivity and stability .

Material Science

The incorporation of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide into materials science has opened avenues for developing advanced materials with enhanced properties.

Innovative Uses

  • Fluorinated Polymers : The compound can be used as a building block for fluorinated polymers that exhibit superior chemical resistance and thermal stability. These polymers are valuable in applications ranging from coatings to electronic devices.
  • Nanotechnology : In nanotechnology, it is being explored for creating functionalized nanoparticles that can deliver drugs more effectively or serve as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide involves its interaction with molecular targets through the boron atom. The compound can participate in various chemical reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers the boron-containing group to a palladium catalyst. This process involves the formation of a boron-palladium intermediate, which then undergoes further transformations to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is unique due to its trifluoromethyl group and the specific stereochemistry of the cyclopropyl ring.

Biological Activity

Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide, also known as potassium cyclopropyltrifluoroborate, is a compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₇BF₃K
  • Molecular Weight : 122.91 g/mol
  • CAS Number : 1350729-28-0

Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is primarily utilized in organic synthesis as a boron reagent. Its trifluoroborate moiety enhances reactivity in various coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The unique structure of this compound allows for selectivity and efficiency in these reactions, often leading to high yields while preserving sensitive functional groups in complex molecules .

Pharmacological Profile

The biological activity of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can be summarized as follows:

Activity Description
BBB PermeabilityYes
P-glycoprotein SubstrateNo
CYP450 InhibitionNo inhibition noted for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 .
Skin Permeation (Log Kp)-5.28 cm/s
Lipophilicity (Log Po/w)Ranges from 0.0 to 3.21 depending on the model used .

Case Studies and Research Findings

Research has demonstrated the utility of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide in various synthetic applications:

  • Suzuki-Miyaura Coupling Enhancements :
    • A study highlighted the effectiveness of using potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide as a coupling partner in challenging Suzuki-Miyaura reactions involving sensitive glutarimide structures. The compound enabled high yields while maintaining the integrity of sensitive stereocenters .
  • Immunomodulatory Applications :
    • Preliminary investigations into immunomodulatory imide drugs indicate that derivatives synthesized using potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide may enhance therapeutic efficacy due to improved bioavailability and stability .
  • Comparative Studies :
    • Comparative studies with other boron reagents have shown that potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide provides superior yields and selectivity in cross-coupling reactions when compared to traditional boronic acids .

Properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGEOLJSZXARO-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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